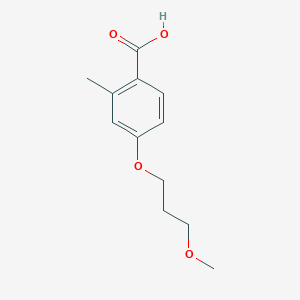![molecular formula C12H22ClNO4 B12077739 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves the reaction of an amino acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and increased efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted amines, ethers, or thioethers.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in subsequent synthetic steps.
Applications De Recherche Scientifique
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Boc group provides protection for the amine functionality during multi-step synthesis.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, where selective protection and deprotection of functional groups are required.
Mécanisme D'action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate primarily involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine is released, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar in structure but with a cyclohexane ring instead of a hexanoate chain.
tert-Butyl carbamate: A simpler compound with a Boc-protected amine, used in similar synthetic applications.
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is unique due to its specific structure, which combines a Boc-protected amine with a chloromethyl group. This combination allows for selective reactions at both the amine and chloromethyl functionalities, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H22ClNO4 |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1 |
Clé InChI |
DIAFGSQCNAPFIH-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12077658.png)

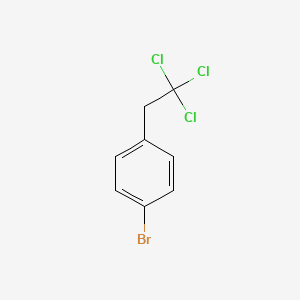
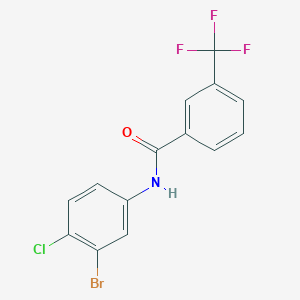
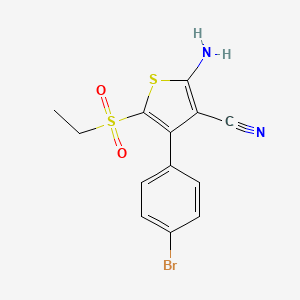

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

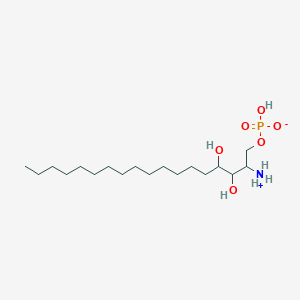


![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
